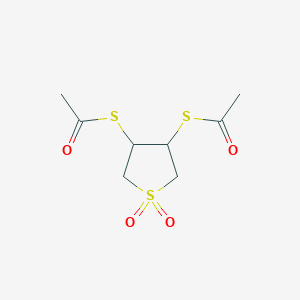![molecular formula C12H13F3N2O4 B3823159 N-[2-nitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B3823159.png)
N-[2-nitro-4-(trifluoromethyl)phenyl]valine
概要
説明
Molecular Structure Analysis
The molecular structure of such a compound would likely involve a valine backbone, with the 2-nitro-4-(trifluoromethyl)phenyl group attached. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and reactivity .作用機序
Target of Action
Similar compounds have been found to interact with various enzymes, such as cytochrome p450 .
Mode of Action
The compound might interact with its targets, leading to changes in their function. This interaction could potentially alter the normal biochemical processes within the cell .
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-nitro-4-(trifluoromethyl)phenyl]valine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
実験室実験の利点と制限
One of the main advantages of N-[2-nitro-4-(trifluoromethyl)phenyl]valine is its ability to selectively label specific amino acids in peptides and proteins. This allows researchers to study the effects of specific amino acid substitutions on protein function. Additionally, this compound is a relatively small molecule that can be easily incorporated into peptides and proteins without significantly altering their properties.
One limitation of this compound is its potential toxicity. This compound has not been extensively studied for its toxicity, so caution should be taken when using it in experiments. Additionally, this compound can be expensive to synthesize, which may limit its use in some labs.
将来の方向性
There are several future directions for the use of N-[2-nitro-4-(trifluoromethyl)phenyl]valine in scientific research. One potential application is in the study of protein folding and misfolding. This compound can be used as a fluorescent probe to monitor changes in protein conformation, which could provide insights into the mechanisms of protein folding and misfolding.
Another future direction is in the study of protein-protein interactions in living cells. This compound can be incorporated into proteins using genetic code expansion techniques, which would allow researchers to study protein-protein interactions in real-time in living cells.
Finally, this compound could be used as a tool for developing new drugs. By studying the effects of this compound on protein function, researchers could identify potential drug targets and develop new drugs that target specific proteins.
Conclusion:
This compound is a synthetic amino acid that has unique properties that make it an attractive tool for studying various biological processes. Its ability to selectively label specific amino acids in peptides and proteins has made it a valuable tool for studying protein-protein interactions, protein-ligand interactions, and enzyme activity. While there are some limitations to its use, the future directions for this compound in scientific research are promising.
科学的研究の応用
N-[2-nitro-4-(trifluoromethyl)phenyl]valine has shown promise in various scientific research applications. It has been used as a tool for studying protein-protein interactions, protein-ligand interactions, and enzyme activity. This compound can be incorporated into peptides and proteins, allowing researchers to study the effects of specific amino acid substitutions on protein function. Additionally, this compound can be used as a fluorescent probe for monitoring protein conformational changes and protein-protein interactions.
Safety and Hazards
特性
IUPAC Name |
3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836803 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
acetic acid](/img/structure/B3823086.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
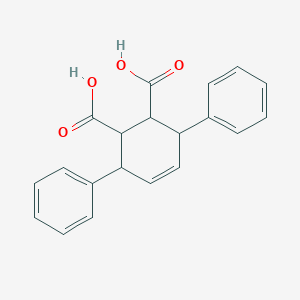
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
![2-[(benzoyloxy)methyl]-5-(1H-[1,2,3]triazolo[4,5-b]phenazin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823119.png)
![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)
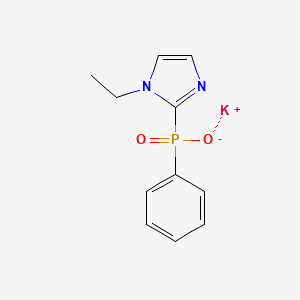
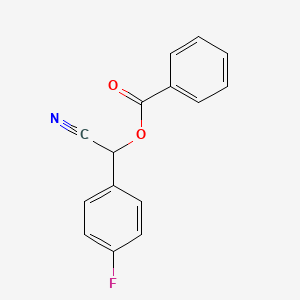
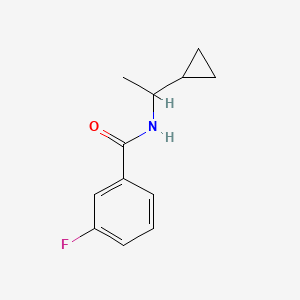
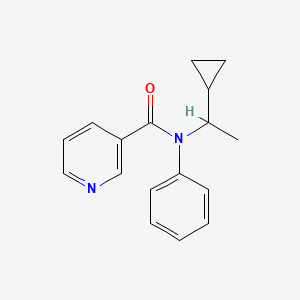

![2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B3823160.png)
